molecular formula C11H12N2O B2599632 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea CAS No. 852027-47-5

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea

Cat. No.: B2599632
CAS No.: 852027-47-5
M. Wt: 188.23
InChI Key: OHSOAMYXSOABOR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This urea derivative features a methylphenyl group and a terminal propargyl (prop-2-yn-1-yl) group, a structure that suggests potential as a versatile building block in medicinal chemistry and drug discovery research . The urea moiety is a privileged pharmacophore in drug design, known for its strong hydrogen-bonding capacity, which allows it to interact effectively with a variety of biological protein targets . This capability is crucial in processes like molecular recognition and enzymatic catalysis. Furthermore, the terminal alkyne group present in the structure offers a reactive handle for further chemical modification via click chemistry, enabling researchers to synthesize more complex molecules or create chemical libraries for high-throughput screening . Urea-based compounds, in general, have demonstrated a broad spectrum of pharmacological activities in scientific research, including roles as anticancer, antiviral, and antifungal agents . This combination of features makes this compound a compound of significant interest for researchers investigating new therapeutic agents and studying structure-activity relationships. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methylphenyl)-3-prop-2-ynylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSOAMYXSOABOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852027-47-5
Record name 1-(4-methylphenyl)-3-(prop-2-yn-1-yl)urea
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea can be synthesized through a multi-step process involving the reaction of 4-methylphenyl isocyanate with prop-2-yn-1-amine. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, with the use of automated reactors and continuous flow systems. The purification steps may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives, such as alcohols or ketones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted urea derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Urea derivatives are widely studied for their diverse applications, including medicinal chemistry. Below is a detailed comparison of 1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea with analogous compounds:

Key Observations :

Electron-Donating Groups (e.g., OMe): Methoxy groups (e.g., in 4-methoxyphenyl analogs) improve solubility and enable hydrogen-bond acceptor interactions . Propargyl Group: The propargyl moiety in the target compound and its analogs may confer reactivity for click chemistry or metabolic stability .

Synthetic Efficiency :

  • The 72% yield of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea via one-step carbonylation (using triphosgene) underscores the efficiency of in situ isocyanate generation . Comparable methods could be explored for the target compound.

Biological Activities :

  • Pyridinyl- and bromo-substituted ureas (e.g., compound 1 in ) exhibit glucokinase activation, suggesting that substituent diversity can target specific enzymes .
  • Sulfonylurea analogs (e.g., in ) show hypoglycemic activity, though their mechanisms differ from propargyl-containing ureas .

Table 2: Physicochemical and Crystallographic Insights

Property/Feature This compound Similar Compounds References
Hydrogen Bonding Urea group enables N–H···O/N interactions Methoxy/pyrrole groups enhance π-stacking
Crystallography No data (E)-3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one () crystallizes in monoclinic systems, suggesting structural predictability for analogs
Thermodynamic Stability Propargyl group may reduce stability Methyl groups (e.g., in compound 2, ) improve steric protection

Biological Activity

1-(4-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a 4-methylphenyl group and a prop-2-yn-1-yl moiety. This unique structure allows for various chemical modifications, enhancing its biological activity. The presence of these substituents contributes to its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound's mechanism can vary depending on the biological system being studied.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various derivatives, it was found that compounds with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
This compound4.69 - 22.9Bacillus subtilis
5.64 - 77.38Staphylococcus aureus
8.33 - 23.15Enterococcus faecalis
2.33 - 156.47Escherichia coli
13.40 - 137.43Pseudomonas aeruginosa

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have shown that derivatives of urea can exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Antitumor Activity

A derivative of the compound demonstrated an IC50 value of 25.1 μM against non-small cell lung cancer (EKVX), indicating moderate potency. The structure–activity relationship (SAR) analysis revealed that modifications to the urea group significantly influenced biological activity.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other urea derivatives:

Compound TypeStructural VariationBiological Activity
Thioamide Derivative Contains a sulfur atom instead of oxygenEnhanced anticancer activity
Carbamate Derivative Carbamate functional groupIncreased selectivity towards specific cancer types
Amines Amino group replacing the urea moietyVaried antibacterial properties

Q & A

Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies?

  • Methodological Answer : Deploy microplate-based assays (384-well) with automated liquid handling. Use combinatorial chemistry to generate derivatives (e.g., substituent variations on the methylphenyl group) and machine learning (e.g., Random Forest) to prioritize candidates .

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